Fluprostenol methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluprostenol methyl ester is a prodrug which is converted by esterase activity in vivo to yield the free acid fluprostenol . Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals .

Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported . This synthesis is guided by biocatalytic retrosynthesis and involves the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis

The molecular formula of Fluprostenol methyl ester is C24H31F3O6 . The molecular weight is 472.495 Da .Applications De Recherche Scientifique

- Fluprostenol has been approved for many years as a luteolytic agent in veterinary animals. It effectively induces luteolysis, which is the regression of the corpus luteum during the estrous cycle. This application is crucial for managing reproductive health in livestock and pets .

- The isopropyl ester of fluprostenol, known as travoprost , serves as an ocular hypotensive drug. It is used to reduce intraocular pressure in patients with glaucoma or ocular hypertension. Travoprost enhances aqueous humor outflow, helping to prevent optic nerve damage and vision loss .

- Fluprostenol plays a significant role in prostaglandin synthesis research. Researchers study its chemical structure, reactivity, and biological effects to gain insights into the broader class of prostaglandins. Understanding fluprostenol contributes to advancements in drug development and therapeutic strategies .

- As a prostaglandin analog, fluprostenol may influence inflammation and pain pathways. Researchers investigate its potential anti-inflammatory effects and analgesic properties. This knowledge could lead to novel treatments for inflammatory conditions and pain management .

- Fluprostenol’s luteolytic activity makes it relevant for reproductive health studies. Researchers explore its impact on the estrous cycle, fertility, and pregnancy. Investigating fluprostenol sheds light on reproductive physiology and potential interventions .

Luteolytic Agent in Veterinary Medicine

Ocular Hypotensive Drug (Travoprost)

Prostaglandin Synthesis Research

Inflammation and Pain Modulation

Reproductive Health Research

Safety and Hazards

Mécanisme D'action

Target of Action

Fluprostenol methyl ester is an analog of the F-series prostaglandins . Prostaglandins are hormone-like lipid compounds often found in animals and humans, displaying a multitude of biological functions . They have been developed as marketed medicines for various applications .

Biochemical Pathways

Fluprostenol and other prostaglandins can be synthesized from lactones through a three-step sequence of p-phenylbenzoyl (PPB) ester hydrolysis, DIBAL-H reduction, and Wittig olefination . This process involves the use of biocatalytic retrosynthesis, showcasing the usefulness and great potential of biocatalysis in the construction of complex molecules .

Result of Action

Fluprostenol methyl ester has been approved for many years as a luteolytic in veterinary animals . This suggests that the compound has a significant effect on the luteal phase of the reproductive cycle in these animals.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fluprostenol methyl ester involves the conversion of Fluprostenol to its methyl ester form through an esterification reaction.", "Starting Materials": [ "Fluprostenol", "Methanol", "Sulfuric acid" ], "Reaction": [ "Fluprostenol is dissolved in methanol", "Sulfuric acid is added as a catalyst", "The reaction mixture is heated under reflux conditions", "The reaction proceeds for several hours until the esterification reaction is complete", "The product is then purified by column chromatography to obtain Fluprostenol methyl ester" ] } | |

Numéro CAS |

73275-76-0 |

Formule moléculaire |

C24H31F3O6 |

Poids moléculaire |

472.5 |

InChI |

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |

Clé InChI |

ORBXLQUSZNREPS-OWEKAKITSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |

Synonymes |

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

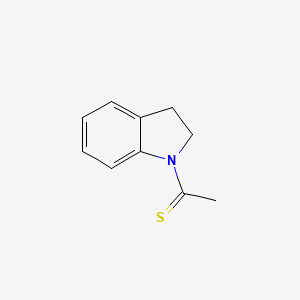

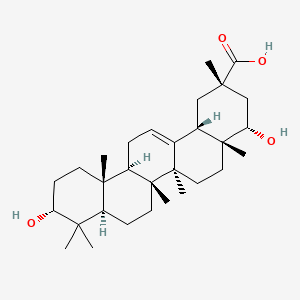

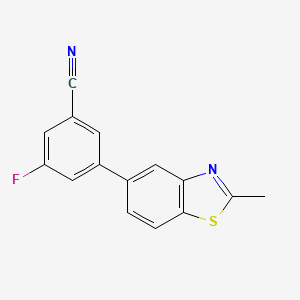

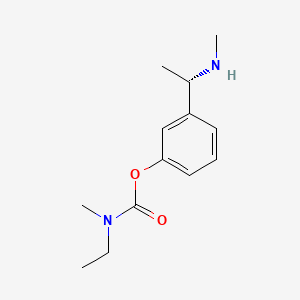

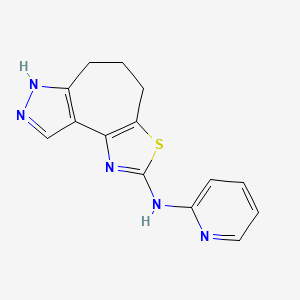

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)